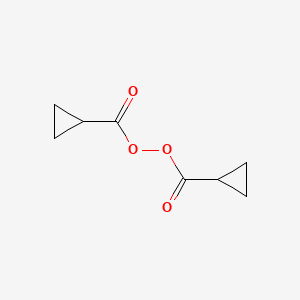
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable halogenated phenyl compound under basic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Propan-2-ol Moiety: The final step involves the formation of the propan-2-ol moiety by reacting the fluorinated benzyloxy intermediate with a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atoms play a crucial role in modulating the compound’s binding affinity and specificity. The propan-2-ol moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Benzyloxy)-2-fluorophenyl)propan-2-ol: Similar structure but with only one fluorine atom.
2-(3-(Benzyloxy)-4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at a different position.
2-(3-(Benzyloxy)phenyl)propan-2-ol: Lacks fluorine atoms.
Uniqueness
2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and the difluorophenyl moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16F2O2 |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
2-(2,4-difluoro-3-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H16F2O2/c1-16(2,19)12-8-9-13(17)15(14(12)18)20-10-11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
Clave InChI |
SXTWETHTKRZMAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
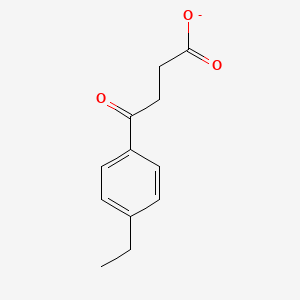
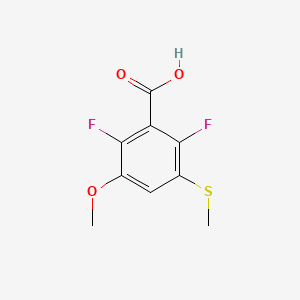
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
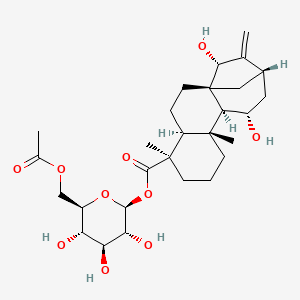
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
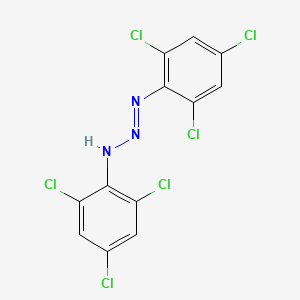
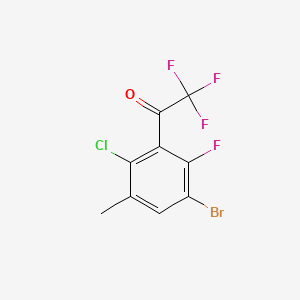

![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
